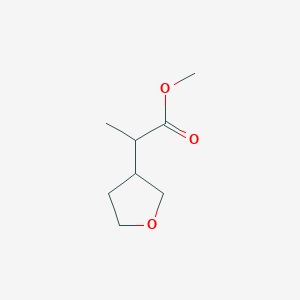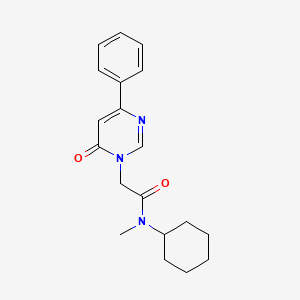![molecular formula C19H22N4O4 B6541314 ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate CAS No. 1058225-69-6](/img/structure/B6541314.png)
ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. Notably, the Biginelli reaction plays a crucial role. This acid-catalyzed, three-component reaction combines an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) to form highly functionalized heterocycles. In the case of ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate , the Biginelli reaction serves as the key step. Following this, a Huisgen 1,3-dipolar cycloaddition completes the synthesis in a convergent four-step route .
Wissenschaftliche Forschungsanwendungen
Neuroprotective and Anti-neuroinflammatory Agent
This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . Pyrimidine and its derivatives, which are part of this compound’s structure, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has led to studies on the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .
Antimicrobial Potential
The compound has been associated with antimicrobial potential . While the specific compound was not mentioned, the study suggests that similar compounds could have antimicrobial properties .
Anticancer Evaluation
There has been research into the anticancer potential of similar compounds . While the specific compound was not mentioned, the study suggests that similar compounds could have anticancer properties .
Biological Potential of Indole Derivatives
The compound has been associated with the biological potential of indole derivatives . While the specific compound was not mentioned, the study suggests that similar compounds could have various biological potentials .
Wirkmechanismus
Target of Action
It is known that pyrimidine and its derivatives have been proven to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound may interact with a variety of cellular targets, potentially including enzymes involved in these pathways.
Mode of Action
It is part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may act by modulating these inflammatory pathways.
Biochemical Pathways
The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . It has been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may exert its effects by modulating these biochemical pathways.
Pharmacokinetics
It is known that the compound is part of a series of novel triazole-pyrimidine-based compounds . The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would need to be studied in more detail to fully understand their impact on bioavailability.
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory conditions.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-2-27-19(26)22-10-8-21(9-11-22)18(25)13-23-14-20-16(12-17(23)24)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOSLRDBQACJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide](/img/structure/B6541235.png)
![ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate](/img/structure/B6541236.png)
![sodium 1-(5-carboxypentyl)-2-[(1E)-3-[(2Z)-1-ethyl-3,3-dimethyl-5-sulfo-2,3-dihydro-1H-indol-2-ylidene]prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B6541245.png)
![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6541246.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate](/img/structure/B6541256.png)

![N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6541265.png)
![N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B6541278.png)

![3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541300.png)
![ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B6541306.png)
![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541315.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541323.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541338.png)